N-(4-fluorophenyl)-3-nitrobenzamide
Overview
Description
- N-(4-fluorophenyl)-3-nitrobenzamide is a chemical compound with the molecular formula C13H9FN2O3 .
- It belongs to the class of aromatic amides and contains a nitro group (-NO2) and a fluorine atom (-F) attached to a benzene ring.
- The compound’s structure consists of a benzene ring with a nitro group at position 3 and an amide functional group at position 4.
Synthesis Analysis
- The synthesis of N-(4-fluorophenyl)-3-nitrobenzamide involves starting with appropriate precursors and introducing the fluorine and nitro substituents.
- Detailed synthetic routes and reaction conditions would be found in relevant research papers.
Molecular Structure Analysis
- The molecular structure of N-(4-fluorophenyl)-3-nitrobenzamide includes a benzene ring, a nitro group, and an amide functional group.
- Spectroscopic techniques like infrared (IR) and nuclear magnetic resonance (NMR) can confirm the compound’s structure.
Chemical Reactions Analysis
- N-(4-fluorophenyl)-3-nitrobenzamide may undergo various reactions, including nucleophilic substitutions, reductions, and condensations.
- Investigating its reactivity and potential transformations is essential.
Physical And Chemical Properties Analysis
- Physical Properties :
- Melting Point: 43-46°C
- Boiling Point: 185°C
- Solubility: Insoluble in water
- Chemical Properties :
- Reactivity: May undergo electrophilic substitutions due to the aromatic ring.
- Stability: Stable under normal conditions.
Scientific Research Applications
Synthesis and Pharmacological Applications :N-(4-fluorophenyl)-3-nitrobenzamide is part of a group of compounds where more than 200 new molecules were synthesized in the development of original structures of nitrobenzamide derivatives. These compounds, including original antiarrhythmic drugs like nibentan and niferidyl, have been studied for their pharmacological and toxicological characteristics, leading to their registration in the Ministry of Healthcare of the Russian Federation and inclusion in essential drugs lists (Скачилова et al., 2019).
Crystal Structure and Spectroscopic Analysis :The compound has been subjected to molecular docking and comparative vibrational spectroscopic analysis. Through various DFT methods, its geometry optimization, fundamental vibrational frequencies, and other physical properties have been studied, indicating potential use in electro-optical applications. This research highlights the compound's potential as an antibacterial drug (Dwivedi & Kumar, 2019).
Applications in Medical Imaging :N-(4-fluorophenyl)-3-nitrobenzamide derivatives have shown potential in medical imaging, particularly in PET imaging of sigma receptors. Studies have synthesized and evaluated compounds with high affinities to sigma receptors, indicating their potential as potent sigma receptor radioligands (Shiue et al., 1997).
Anticonvulsant Activity :Some derivatives of N-(4-fluorophenyl)-3-nitrobenzamide have been synthesized and evaluated for their anticonvulsant properties. These studies have found certain derivatives to be effective in various seizure models, highlighting their potential in the development of new anticonvulsant drugs (Bailleux et al., 1995).
Research in Framework Structures :The isomeric forms of N-(iodophenyl)nitrobenzamides, closely related to N-(4-fluorophenyl)-3-nitrobenzamide, have been studied for their different three-dimensional framework structures. These studies have contributed to the understanding of molecular interactions and structural properties of these compounds (Wardell et al., 2006).
Safety And Hazards
- No specific safety hazards are associated with N-(4-fluorophenyl)-3-nitrobenzamide.
- However, standard laboratory safety precautions should be followed during handling and synthesis.
Future Directions
- Investigate potential biological activities, explore derivatives, and assess their pharmacological properties.
- Evaluate the compound’s potential as a drug candidate or probe for specific targets.
properties
IUPAC Name |
N-(4-fluorophenyl)-3-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O3/c14-10-4-6-11(7-5-10)15-13(17)9-2-1-3-12(8-9)16(18)19/h1-8H,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRHMRVPFAHCJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354165 | |
Record name | N-(4-fluorophenyl)-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-3-nitrobenzamide | |
CAS RN |
33489-69-9 | |
Record name | N-(4-fluorophenyl)-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-FLUORO-3-NITROBENZANILIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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